Nafronyl-d4 (oxalate)

Beschreibung

Overview of Nafronyl as a Pharmacological Agent (Contextualizing its Parent Compound for Research)

Nafronyl, also known as naftidrofuryl, is a pharmacological agent recognized for its use in managing peripheral and cerebral vascular disorders. semanticscholar.orgncats.io Its mechanism of action is primarily attributed to its activity as a vasodilator and a selective antagonist of 5-HT2 receptors. ncats.ioresearchgate.net This antagonism helps to inhibit vasoconstriction and platelet aggregation. google.com Furthermore, Nafronyl is considered a "metabolic activator," suggesting it enhances the body's ability to utilize oxygen in the blood. ncats.io Research indicates that it may improve cellular oxidative capacity and aerobic glycolysis in ischemic tissues. researchgate.netgoogle.com By stimulating succinate (B1194679) dehydrogenase in the tricarboxylic acid cycle, Nafronyl can increase aerobic metabolism and the production of ATP, providing more energy to cells and improving the aerobic metabolism of brain and vascular tissues. google.com These properties make the parent compound, Nafronyl, a significant subject of research in the context of ischemic conditions. semanticscholar.orggoogle.com

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium labeling, a process where hydrogen atoms in a molecule are substituted with their stable isotope, deuterium, is a pivotal technique in modern pharmaceutical research. musechem.comclearsynth.com This seemingly subtle structural change can significantly impact a drug's characteristics, offering profound insights into its behavior within biological systems. nih.gov The core of this utility lies in the mass difference between hydrogen and deuterium; deuterium possesses an added neutron, making it heavier. nih.gov This increased mass leads to a stronger chemical bond (e.g., Carbon-Deuterium vs. Carbon-Hydrogen), a phenomenon that underpins many of the advantages of deuteration. musechem.com

Isotopic labeling is a powerful tool for understanding the detailed mechanisms of a drug's action and metabolism at a molecular level. musechem.com By strategically placing isotopes like deuterium within a drug molecule, researchers can trace its journey and transformation within the body. musechem.comyoutube.com This allows for the precise delineation of complex metabolic pathways and the identification of metabolites. acs.org

A key principle exploited in these studies is the "kinetic isotope effect" (KIE). musechem.comsymeres.com The stronger C-D bond is more difficult to break by metabolic enzymes compared to a C-H bond. musechem.com By observing how deuteration at specific sites affects the rate of metabolism, researchers can identify which parts of the molecule are susceptible to enzymatic breakdown, thus elucidating rate-limiting steps and metabolic routes. youtube.com This detailed mechanistic understanding is crucial for optimizing drug design and predicting potential drug interactions. researchgate.net

The kinetic isotope effect is particularly advantageous for improving a drug's metabolic stability. clearsynth.comclearsynthdeutero.com Since many drugs are cleared from the body through metabolism by enzymes like cytochrome P450, slowing down this process can lead to significant improvements in a drug's pharmacokinetic profile. researchgate.netjuniperpublishers.com

Key advantages include:

Increased Half-Life: By making the molecule more resistant to metabolic degradation, deuterium labeling can prolong its circulation time in the body. symeres.comclearsynthdeutero.com

Improved Bioavailability: For drugs that undergo significant first-pass metabolism (metabolism in the liver before reaching systemic circulation), deuteration can increase the amount of the active drug that reaches its target. clearsynthdeutero.comresearchgate.net

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration can redirect the metabolic pathway away from the formation of these undesirable metabolites, a strategy known as "metabolic shunting," thereby potentially enhancing the drug's safety profile. juniperpublishers.comresearchgate.netnih.gov

These pharmacokinetic improvements can translate to more effective therapeutic agents. nih.gov

Specific Focus on Nafronyl-d4 (Oxalate) as a Research Tool

Nafronyl-d4 (oxalate) is the deuterium-labeled version of Nafronyl oxalate (B1200264). medchemexpress.comschd-shimadzu.com In this specific analogue, four hydrogen atoms have been replaced by deuterium. simsonpharma.com Its primary and most critical application in pharmaceutical research is as an internal standard for quantitative analysis, particularly in techniques involving mass spectrometry (MS). musechem.comacs.orgclearsynth.com

Internal standards are essential for ensuring the accuracy and precision of analytical methods. clearsynth.com They are compounds with a known concentration added to a sample to help quantify the amount of an analyte (the substance being measured). sigmaaldrich.com Deuterated compounds are considered the "gold standard" for use as internal standards in mass spectrometry-based bioanalysis. acs.org

The utility of Nafronyl-d4 (oxalate) as an internal standard stems from several key properties:

Chemical Similarity: It is chemically almost identical to the non-labeled Nafronyl, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. clearsynth.comnih.gov

Mass Difference: It is easily distinguished from the native Nafronyl by a mass spectrometer due to its higher molecular weight. musechem.com This allows for separate and distinct quantification of both the analyte and the internal standard.

Correction for Variability: By comparing the MS signal of the analyte (Nafronyl) to the known concentration of the internal standard (Nafronyl-d4), researchers can correct for any sample loss during preparation or fluctuations in the instrument's signal, a phenomenon known as matrix effects. clearsynth.com

This precise quantification is vital for pharmacokinetic studies that measure the concentration of Nafronyl and its metabolites in biological samples like plasma or urine over time. nih.gov Such studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Data Tables

Table 1: Comparative Properties of Nafronyl and its Deuterated Analogue

| Property | Nafronyl (Parent Compound) | Nafronyl-d4 (oxalate) (Deuterated Analogue) | Significance in Research |

| Primary Function | Pharmacological Agent (Vasodilator) ncats.io | Research Tool (Internal Standard) medchemexpress.comclearsynth.com | Contextualizes the parent drug's activity versus the analogue's analytical use. |

| Key Feature | 5-HT2 receptor antagonism, metabolic activation ncats.ioresearchgate.net | Four deuterium atoms replacing hydrogen simsonpharma.com | The isotopic label is the key differentiator, enabling its use as a standard. |

| Metabolic Profile | Subject to enzymatic metabolism google.com | Increased resistance to metabolism at labeled sites (Kinetic Isotope Effect) juniperpublishers.com | This stability is a core principle of deuteration but primarily serves to ensure it doesn't degrade during analysis when used as a standard. |

| Primary Application | Management of vascular disorders semanticscholar.org | Quantitative analysis (e.g., LC-MS) of Nafronyl in biological matrices musechem.comnih.gov | Highlights the shift from a therapeutic to an analytical application. |

Table 2: Research Applications of Deuterium Labeling

| Application Area | Specific Use | Scientific Rationale |

| Mechanistic Studies | Tracing metabolic pathways musechem.comyoutube.com | Isotopes act as labels to follow the molecule's transformation in the body. |

| Identifying sites of metabolism symeres.com | The Kinetic Isotope Effect slows metabolism at deuterated sites, revealing metabolic "hotspots". | |

| Pharmacokinetic (PK) Studies | Improving metabolic stability clearsynth.comclearsynthdeutero.com | Stronger C-D bonds resist enzymatic cleavage, prolonging drug half-life. |

| Enhancing bioavailability researchgate.net | Reduced first-pass metabolism allows more of the drug to enter systemic circulation. | |

| Altering metabolite profiles juniperpublishers.comnih.gov | "Metabolic shunting" can decrease the formation of unwanted or toxic metabolites. | |

| Bioanalytical Chemistry | Internal standards for mass spectrometry acs.orgclearsynth.com | Deuterated standards are chemically similar to the analyte but have a distinct mass, allowing for precise quantification. |

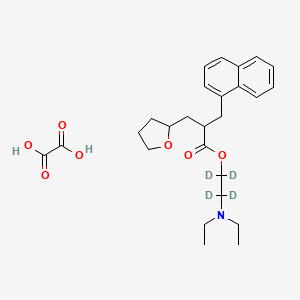

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C26H35NO7 |

|---|---|

Molekulargewicht |

477.6 g/mol |

IUPAC-Name |

oxalic acid;[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate |

InChI |

InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6)/i14D2,16D2; |

InChI-Schlüssel |

SSAJNPNVUYMUCI-NDHXUANQSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC.C(=O)(C(=O)O)O |

Kanonische SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Nafronyl D4 Oxalate

Precursor Synthesis and Deuterium (B1214612) Incorporation Strategies

The synthesis of Nafronyl-d4 (oxalate) begins with the construction of the core molecular structure, derived from its non-deuterated counterpart, Naftidrofuryl. A common synthetic route for Naftidrofuryl involves several key precursors, including diethyl malonate, furfural, and 1-(chloromethyl)naphthalene. google.com The strategic incorporation of deuterium atoms onto the target molecule can be achieved through various methods, either by using deuterated starting materials or by introducing deuterium at a later stage of the synthesis. Given that the d4 label in Nafronyl-d4 is typically located on the ethyl groups of the diethylaminoethyl moiety, the synthesis would logically involve a deuterated version of diethylamine (B46881) or a related precursor.

Stereoselective Deuteration Approaches

While the deuterium atoms in Nafronyl-d4 are on an achiral part of the molecule, stereoselective deuteration is a critical technique when chirality is a factor in drug metabolism or activity. assumption.edu Such methods aim to precisely install deuterium at a specific stereocenter. Biocatalytic approaches, for example, have shown significant promise for the stereoselective deuteration of various compounds, such as amino acids, using enzymes like PLP-dependent Mannich cyclase which can achieve complete deuteration with strict stereoselectivity. nih.govescholarship.org Although not directly required for the synthesis of the common Nafronyl-d4 isotopologue, if a chiral deuterated version were desired, these enzymatic or other catalytic asymmetric strategies could be employed. rsc.org These methods often utilize D₂O as an inexpensive and safe deuterium source. rsc.org

Regioselective Deuterium Labeling Techniques

Regioselectivity is paramount in the synthesis of specifically labeled isotopologues like Nafronyl-d4. The goal is to place the deuterium atoms at defined positions within the molecule to study specific metabolic pathways or to block metabolism at a particular "soft spot". nih.gov For Nafronyl-d4, the deuterons are on the N-ethyl groups. This can be achieved by using a deuterated precursor, such as diethylamine-d4, in the final steps of the synthesis.

General strategies for regioselective labeling include:

Catalytic Hydrogen Isotope Exchange (HIE): This method uses catalysts to exchange hydrogen atoms for deuterium at specific, often activated, positions. For instance, gold(I)-catalysis can achieve exquisite regioselectivity in the labeling of indoles. chemrxiv.org

Use of Labeled Reagents: A more direct approach involves incorporating a deuterated building block into the molecular skeleton. For the synthesis of Nafronyl-d4, reacting the appropriate carboxylic acid precursor with a deuterated amino alcohol (e.g., 2-(diethylamino-d4)ethanol) would be a highly regioselective strategy.

Reaction Pathways and Synthetic Route Optimization for Nafronyl-d4 (Oxalate)

Optimizing the synthetic route is crucial for maximizing yield, ensuring high isotopic enrichment, and facilitating purification. cambrex.com For a multi-step synthesis, this involves selecting reactions that are high-yielding and compatible with the presence of deuterium. azom.comsyrris.jp

A plausible synthetic pathway for the non-deuterated core of Nafronyl, based on published methods, is outlined below. The deuterated analogue would follow a similar path, with the introduction of deuterated reagents at the appropriate step. google.com

| Step | Reactants | Key Reagents/Catalysts | Product |

| 1 | Furfural, Diethyl malonate | Piperidine/Acetic acid, Toluene | Diethyl 2-furfurylidenemalonate |

| 2 | Diethyl 2-furfurylidenemalonate | 5% Pd-C, Acetone | Diethyl 2-(tetrahydrofurfuryl)malonate |

| 3 | Diethyl 2-(tetrahydrofurfuryl)malonate, 1-(chloromethyl)naphthalene | Potassium carbonate, DMF | Diethyl 2-(1-naphthylmethyl)-2-(tetrahydrofurfuryl)malonate |

| 4 | Diethyl 2-(1-naphthylmethyl)-2-(tetrahydrofurfuryl)malonate | Potassium hydroxide | 3-(1-Naphthyl)-2-(tetrahydrofurfuryl)propanoic acid |

| 5 | 3-(1-Naphthyl)-2-(tetrahydrofurfuryl)propanoic acid, 2-(diethylamino)ethanol | Esterification reagents | Naftidrofuryl |

| 6 | Naftidrofuryl | Oxalic acid dihydrate | Naftidrofuryl oxalate (B1200264) |

This table is a representation of a potential synthetic pathway based on known chemical transformations for the parent compound. google.com

Deuterium Exchange Reactions in Synthesis

Deuterium exchange reactions offer a method to introduce deuterium into a molecule that has already been partially or fully synthesized. These reactions are often catalyzed by metals like palladium or platinum, or under acidic or basic conditions, using D₂O as the deuterium source. nih.govmdpi.com For Nafronyl-d4, an exchange reaction would be less ideal for specifically labeling the N-ethyl groups due to the potential for exchange at other sites. A more controlled approach using deuterated building blocks is generally preferred. However, H-D exchange can be highly effective for labeling specific positions, such as those adjacent to carbonyl groups or on aromatic rings, depending on the reaction conditions. mdpi.com

Multi-step Synthetic Sequences for Specific d4-Isotopologues

To synthesize the specific Nafronyl-d4 isotopologue where the label is on the terminal ethyl groups, a multi-step sequence is required. The most logical and efficient method involves synthesizing the non-deuterated carboxylic acid precursor, 3-(1-naphthyl)-2-(tetrahydrofurfuryl)propanoic acid, and then performing an esterification reaction with a deuterated alcohol, 2-(diethylamino-d4)ethanol. This alcohol can be synthesized from deuterated starting materials, such as ethyl-d2 bromide or a related deuterated synthon. This late-stage introduction of the isotopic label is often a preferred strategy in complex syntheses as it maximizes the preservation of the expensive deuterated reagent.

Isotopic Purity and Chemical Purity Assessment in Synthesis (for Research Grade Compounds)

For research-grade compounds used as internal standards, both high chemical and isotopic purity are essential for accurate analytical results. veeprho.comschd-shimadzu.com

Chemical Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), which separates the target compound from any impurities or unreacted starting materials. bit.edu.cn The purity is often determined by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram.

Isotopic Purity (or Isotopic Enrichment) refers to the percentage of the compound that contains the desired number of deuterium atoms. This is a critical parameter for labeled standards. The assessment is commonly performed using:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can distinguish between the deuterated and non-deuterated versions of the molecule based on their mass-to-charge ratio. By analyzing the isotopic cluster, the percentage of d0, d1, d2, d3, and d4 species can be calculated to determine the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used. In ¹H NMR, the disappearance or reduction of a signal at a specific position indicates deuterium incorporation. In ²H NMR, the presence of a signal confirms the location of the deuterium label. NMR analysis also confirms the structural integrity of the final compound. rsc.org

The combination of these analytical techniques ensures that the synthesized Nafronyl-d4 (oxalate) meets the stringent requirements for its use in quantitative research applications. schd-shimadzu.comrsc.org

Analytical Techniques for Deuterium Enrichment Verification

The successful incorporation of deuterium into the Nafronyl molecule and the extent of this labeling must be rigorously verified. The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound. acs.org The mass spectrum of Nafronyl-d4 will exhibit a molecular ion peak that is four mass units higher than that of the unlabeled Nafronyl, corresponding to the four deuterium atoms. By comparing the intensities of the isotopic peaks, the percentage of deuterium incorporation can be accurately calculated.

Table 1: Expected Mass Spectrometry Data for Nafronyl and Nafronyl-d4

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| Nafronyl | C24H33NO3 | 383.2455 |

| Nafronyl-d4 | C24H29D4NO3 | 387.2707 |

Note: The exact mass is for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can confirm the precise location of the deuterium atoms within the molecule. wikipedia.org In the ¹H NMR spectrum of Nafronyl-d4, the signals corresponding to the protons on the ethyl group of the N,N-diethylethanolamine moiety would be significantly diminished or absent, depending on the level of deuterium incorporation. Conversely, a ²H (Deuterium) NMR spectrum would show a signal at the chemical shift corresponding to the deuterated positions. wikipedia.org

Purification Methodologies for Labeled Research Compounds

The purification of isotopically labeled compounds like Nafronyl-d4 (oxalate) is critical to ensure their suitability for research applications. The purification strategies aim to remove any unlabeled starting materials, partially labeled intermediates, and other reaction byproducts. Common techniques employed for the purification of Nafronyl and its analogs include high-vacuum distillation, column chromatography, and recrystallization. chemscene.com

High-Vacuum Distillation: This technique can be effective in separating compounds with different boiling points. For the free base of Nafronyl-d4, high-vacuum distillation can be used to remove volatile impurities before the salt formation step.

Column Chromatography: A highly versatile purification technique, column chromatography separates compounds based on their differential adsorption to a stationary phase. For Nafronyl-d4 (oxalate), a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected mobile phase can effectively separate the desired deuterated compound from its non-deuterated counterpart and other impurities.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude Nafronyl-d4 (oxalate) can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The pure crystalline product will precipitate out, leaving impurities behind in the solution. Studies on the non-labeled Nafronyl oxalate have shown that a combination of high vacuum distillation and recrystallization from water can yield a product with high purity. chemscene.com

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Applicability to Nafronyl-d4 (oxalate) |

| High-Vacuum Distillation | Difference in boiling points | Purification of the free base before salt formation |

| Column Chromatography | Differential adsorption | Separation from unlabeled and partially labeled species |

| Recrystallization | Difference in solubility | Final purification of the oxalate salt |

Analytical Characterization in Research Settings for Nafronyl D4 Oxalate

Spectroscopic Techniques for Deuterium (B1214612) Position Confirmation (Research-Specific Applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the location of deuterium atoms in a molecule. For highly deuterated compounds where proton signals are weak, Deuterium NMR (²H NMR) is an especially valuable technique. sigmaaldrich.com

In the case of Nafronyl-d4, the deuterium labels are located on the ethyl group of the diethylamino moiety. A standard ¹H NMR spectrum would show a significant reduction or complete disappearance of the signals corresponding to the ethyl protons. Conversely, a ²H NMR spectrum would display signals at chemical shifts corresponding to the positions of the deuterium atoms. sigmaaldrich.com Advanced techniques, such as 2D NMR (e.g., NOESY), can be employed to confirm the exact location of deuteration through spatial correlations, although this is often more necessary for more complex deuteration patterns. researchgate.net The purity of the labeled compound can also be assessed by integrating all peaks in the spectrum. researchgate.net

Table 1: Illustrative ¹H and ²H NMR Data for Nafronyl-d4 Note: This data is representative and based on the known structure. Actual chemical shifts may vary based on solvent and experimental conditions.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity in ¹H NMR of Unlabeled Compound | Expected Observation in Nafronyl-d4 |

| ¹H | -CH₂- (ethyl) | ~2.5 - 2.7 | Quartet | Signal intensity significantly reduced or absent |

| ¹H | -CH₃ (ethyl) | ~1.0 - 1.2 | Triplet | Signal intensity significantly reduced or absent |

| ²H | -CD₂- (ethyl) | ~2.5 - 2.7 | Not Applicable | Signal present |

| ²H | -CD₂- (ethyl) | ~1.0 - 1.2 | Not Applicable | Signal present |

High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental formula, including the number of deuterium atoms. medchemexpress.com The isotopic distribution pattern observed in the mass spectrum provides information on the isotopic enrichment and the presence of species with fewer than four deuterium atoms (e.g., d0, d1, d2, d3), which is critical for quantifying the isotopic purity of the material.

Table 2: Molecular Weight Comparison of Nafronyl and Nafronyl-d4

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Note |

| Naftidrofuryl (Free Base) | C₂₄H₃₃NO₃ | 383.52 | Unlabeled compound |

| Naftidrofuryl-d4 (Free Base) | C₂₄H₂₉D₄NO₃ | 387.55 | Deuterium-labeled compound simsonpharma.com |

| Nafronyl-d4 (Oxalate) | C₂₆H₃₁D₄NO₇ | 477.58 | Oxalate (B1200264) salt form medchemexpress.com |

Infrared (IR) and Raman spectroscopy are used to analyze the vibrational modes of molecules. The substitution of hydrogen with deuterium, a heavier isotope, causes a significant shift in the vibrational frequency of the corresponding chemical bond. Specifically, the stretching frequency of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond.

C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of an IR spectrum. In contrast, C-D stretching vibrations are found at approximately 2100–2200 cm⁻¹. nih.gov The presence of a distinct band in this region for Nafronyl-d4 (oxalate), coupled with a decrease in the intensity of the C-H stretching band, provides strong evidence of successful deuteration. nih.gov These techniques are particularly useful for confirming the presence of C-D bonds when NMR or MS analysis is not feasible.

Chromatographic Separation Methods for Labeled Compound Analysis in Complex Matrices (Research Samples)

Chromatographic techniques are indispensable for separating Nafronyl-d4 (oxalate) from its unlabeled counterpart and other components within complex research samples, such as plasma or tissue extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary method for determining the chemical purity and concentration of Nafronyl-d4 (oxalate). nih.gov Validated HPLC methods developed for the unlabeled Naftidrofuryl oxalate can be readily adapted for its deuterated analog, as the isotopic labeling typically has a negligible effect on retention time in liquid chromatography. nih.govbiomedres.us

These methods often use a C8 or C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Detection is commonly performed using a UV detector. nih.gov Method validation according to ICH guidelines ensures linearity, accuracy, precision, and robustness, making it suitable for quality control and quantitative analysis in research applications. biomedres.us

Table 3: Typical RP-HPLC Parameters for Nafronyl Analysis Based on published methods for Naftidrofuryl oxalate, applicable to Nafronyl-d4. nih.gov

| Parameter | Condition |

| Column | Spheri-5 RP-C8 (5 µm, 220 × 4.6 mm i.d.) |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Acetate : Triethylamine (40:60:0.1, v/v/v), pH 5.5 |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 225 nm |

| Linearity Range | 0.1 - 25 µg/mL |

| Limit of Detection (LOD) | ~0.03 µg/mL |

While Nafronyl-d4 (oxalate) itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC coupled with Mass Spectrometry (GC-MS) is a valuable technique for the analysis of any volatile deuterated intermediates that may arise during its synthesis. This ensures the purity of starting materials and helps to characterize potential side products.

When analyzing deuterated compounds with GC, a phenomenon known as the chromatographic H/D isotope effect can be observed. nih.gov Deuterated molecules sometimes elute slightly earlier than their non-deuterated (protium) analogs. nih.govchromforum.org This is because deuterium atoms can alter the intermolecular interactions between the analyte and the stationary phase of the GC column. nih.gov This effect must be considered when developing GC methods for separating labeled and unlabeled species. The use of deuterated internal standards of similar structure is a common practice in quantitative GC-MS analysis to correct for variability. nih.gov

Advanced Hyphenated Techniques for Structural Elucidation of Labeled Metabolites (Research Context)

In the realm of modern drug metabolism research, the use of stable isotope-labeled compounds, such as Nafronyl-d4 (oxalate), provides a powerful tool for elucidating metabolic pathways and quantifying metabolite formation. The integration of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, is indispensable for the selective and sensitive analysis of these labeled molecules in complex biological matrices. The deuterium label in Nafronyl-d4 serves as a unique mass signature, facilitating its distinction from endogenous compounds and enabling detailed metabolic profiling.

LC-MS/MS for Metabolite Identification in Biological Research Models

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the identification and structural characterization of drug metabolites in biological samples obtained from research models. Its high sensitivity and selectivity allow for the detection of metabolites at very low concentrations, while the fragmentation patterns generated in the tandem mass spectrometer provide crucial structural information.

In a typical research setting investigating the metabolism of Nafronyl-d4, biological samples such as plasma, urine, or liver microsome incubates are first subjected to sample preparation, often involving protein precipitation or solid-phase extraction, to remove interfering substances. The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the parent compound and its metabolites are separated based on their physicochemical properties. The eluent from the HPLC column is then introduced into the mass spectrometer.

For the analysis of Nafronyl-d4 and its metabolites, the mass spectrometer would be operated in a positive ion mode, monitoring for the characteristic mass shift introduced by the four deuterium atoms. The primary metabolic pathway for the non-deuterated parent compound, Naftidrofuryl, is hydrolysis of the ester linkage to form Naftidrofuryl acid. nih.gov Therefore, a key focus of the LC-MS/MS analysis would be to identify the deuterated analogue of this acid metabolite.

The identification process involves comparing the mass spectra of the parent compound and its potential metabolites. The mass of Nafronyl-d4 will be 4 atomic mass units (amu) higher than the unlabeled Naftidrofuryl. Consequently, its metabolites will also exhibit this +4 amu mass shift compared to the metabolites of the non-deuterated drug. By comparing the retention times and fragmentation patterns of the deuterated and non-deuterated compounds, researchers can confidently identify the metabolites of Nafronyl-d4.

Below is a hypothetical data table illustrating the expected mass spectrometric data for Nafronyl-d4 and its primary metabolite in a research study.

| Compound | Chemical Formula | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Proposed Structure of Fragment |

|---|---|---|---|---|

| Nafronyl-d4 | C₂₄H₂₇D₄NO₃ | 398.2 | 142.1, 170.1 | N,N-diethyl-d4-aminoethyl group and Naphthylmethyl group |

| Nafronyl-d4 Acid | C₁₈H₁₇D₄O₃ | 305.2 | 142.1, 155.1 | Naphthylmethyl group and Tetrahydrofurfurylpropionic acid moiety |

GC-MS for Isotope Ratio Analysis in Metabolic Tracing

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic tracing studies, particularly for the analysis of volatile and thermally stable compounds. While less commonly used for the direct analysis of larger drug molecules like Nafronyl, it can be employed for the analysis of smaller metabolites or for determining the incorporation of stable isotopes into specific metabolic pools.

In the context of Nafronyl-d4 research, GC-MS could be utilized to assess the metabolic stability of the deuterated ethylamino moiety. For such an analysis, the metabolites would likely need to be derivatized to increase their volatility for GC analysis.

The primary application of GC-MS in this research context would be to perform isotope ratio analysis. This involves precisely measuring the ratio of the deuterated to the non-deuterated isotopologues of a particular analyte. This information is crucial in metabolic tracing studies to quantify the flux through a metabolic pathway.

For instance, if researchers were investigating the potential for the deuterium atoms on the ethylamino group of Nafronyl-d4 to be exchanged or lost during metabolism, they could use GC-MS to analyze the isotopic enrichment of relevant small molecule metabolites. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and precision, focusing only on the mass-to-charge ratios of the ions of interest.

The following interactive data table provides a hypothetical example of results from a GC-MS isotope ratio analysis in a metabolic tracing study with Nafronyl-d4.

| Analyte | Time Point | Isotope Ratio (d4/d0) | % Deuterium Enrichment |

|---|---|---|---|

| Metabolite X (derived from ethylamino moiety) | 0 hr | - | 0% |

| Metabolite X (derived from ethylamino moiety) | 2 hr | 0.50 | 33.3% |

| Metabolite X (derived from ethylamino moiety) | 6 hr | 1.20 | 54.5% |

| Metabolite X (derived from ethylamino moiety) | 24 hr | 0.85 | 45.9% |

Pharmacological Research of Nafronyl and Nafronyl D4 Oxalate Mechanistic and Model Based Studies

Investigation of Pharmacodynamic Responses in Pre-clinical Research Models (Non-Human)

While numerous preclinical studies have investigated the pharmacodynamic effects of Nafronyl, there are no specific studies available that focus on the pharmacodynamic responses to Nafronyl-d4 (oxalate) in animal models.

In Vitro Pharmacodynamic Assays

In vitro studies have been crucial in elucidating the molecular mechanisms of Nafronyl. These assays, conducted in controlled laboratory settings outside of a living organism, have primarily identified the compound's interaction with the serotonin (B10506) receptor system and its influence on cellular metabolism.

The principal mechanism of action identified for Nafronyl is its activity as a selective antagonist of serotonin 5-HT2 receptors. nih.govmdpi.com Specifically, research has demonstrated that Nafronyl blocks vascular and platelet 5-HT2 receptors. researchgate.net This antagonism inhibits the deleterious effects of serotonin at sites of vascular injury, such as vasoconstriction and platelet aggregation, without affecting the general circulatory bed. nih.gov Consequently, Nafronyl is characterized as an anticonstrictor rather than a conventional vasodilator, meaning it specifically counteracts pathological narrowing of blood vessels without causing widespread vasodilation that could lead to side effects like hypotension. nih.gov

Further research into the compound's structure-activity relationship has revealed that its stereochemistry plays a critical role in its receptor affinity. Nafronyl has two stereogenic centers and exists as a mixture of four stereoisomers. researchgate.net Bioassays have shown that the C-2S configuration of the Nafronyl molecule is crucial for its binding affinity to the 5-HT2A receptor, while the configuration at the C-2' position is less important for this interaction. researchgate.net

In addition to its receptor-blocking activity, in vitro studies have shown that Nafronyl possesses metabolic effects. It has been found to improve aerobic glucose metabolism through an action on the enzyme succinodehydrogenase. nih.gov

| Target/Process | Assay Finding | Implication | Reference |

|---|---|---|---|

| 5-HT2A Receptor | Acts as a selective antagonist, with the C-2S stereoisomer configuration being critical for binding affinity. | Inhibition of serotonin-mediated vasoconstriction and platelet aggregation. | nih.govresearchgate.net |

| Cellular Metabolism | Improves aerobic glucose metabolism via an action on succinodehydrogenase. | Enhancement of cellular energy production, particularly under ischemic conditions. | nih.gov |

Animal Model Studies for Target Engagement (Excluding Clinical Outcomes)

Preclinical studies in animal models have provided in vivo evidence of Nafronyl's target engagement, confirming the mechanisms observed in in vitro assays. These studies focus on demonstrating that the drug interacts with its intended molecular targets in a living system to produce a direct pharmacological effect, distinct from measuring broader clinical outcomes.

One key area of investigation has been Nafronyl's ability to counteract serotonin-induced vascular responses. In a rabbit model where blood flow was compromised by superficial femoral artery ligation, Nafronyl was shown to effectively reverse vasoconstriction induced by serotonin in the collateral arterial supply. nih.gov The study also demonstrated that Nafronyl reversed vasoconstriction caused by endothelial injury, a process that involves the release of serotonin from activated platelets. nih.gov Importantly, in the absence of such vasoconstrictive stimuli, Nafronyl did not produce vasodilation, supporting the in vitro finding that it acts as a specific 5-HT2 receptor blocker rather than a general vasodilator. nih.gov

Animal models of cerebral ischemia have also been used to demonstrate Nafronyl's target engagement in the central nervous system. In a rat model of stroke induced by microsphere embolism, the ischemic event led to a significant decrease in the levels of key neurotransmitters in affected brain regions, including acetylcholine (B1216132), glutamate, aspartate, and gamma-aminobutyric acid (GABA). nih.gov Treatment with Nafronyl resulted in an appreciable restoration of acetylcholine content in the cerebral cortex, striatum, and hippocampus. nih.gov This finding suggests that Nafronyl engages with targets that favorably modulate acetylcholine metabolism, which is impaired during ischemia. nih.gov The restoration of other neurotransmitter amino acids was observed to a smaller degree. nih.gov

Further studies in animal models of transient ischemia have linked this neuroprotective effect directly to 5-HT2 receptor antagonism. It was observed that Nafronyl prevented the loss of hippocampal CA1 neurons following an ischemic event. researchgate.net This protective effect was determined not to be caused by changes in blood flow but rather by a direct inhibitory neuromodulation via its 5-HT2 antagonistic action. researchgate.net

| Animal Model | Pharmacological Challenge | Observed Effect of Nafronyl | Inferred Target Engagement | Reference |

|---|---|---|---|---|

| Rabbit with femoral artery ligation | Serotonin-induced vasoconstriction | Dose-dependent reversal of vasoconstriction. | Blockade of 5-HT2 receptors on vascular smooth muscle. | nih.gov |

| Rat with microsphere-induced cerebral embolism | Ischemia-induced neurochemical deficits | Significant restoration of acetylcholine levels in the cortex, striatum, and hippocampus. | Modulation of cerebral acetylcholine metabolism. | nih.gov |

| Animal model of transient cerebral ischemia | Ischemia-induced neuronal damage | Prevention of hippocampal CA1 neuronal loss. | Direct neuroprotection via 5-HT2 receptor antagonism. | researchgate.net |

Metabolic Studies and Isotopic Tracing with Nafronyl D4 Oxalate

In Vitro Metabolic Stability and Biotransformation Pathways (Microsomes, Hepatocytes, etc.)

Detailed studies using liver microsomes or hepatocytes from various species, including humans, would be necessary to determine the in vitro metabolic stability of Nafronyl-d4 (oxalate). Such experiments would quantify the rate of disappearance of the parent compound over time, allowing for the calculation of its intrinsic clearance.

Comparative studies between Nafronyl-d4 (oxalate) and its non-deuterated counterpart, Naftidrofuryl, would be essential to elucidate the specific deuterium (B1214612) isotope effects on its metabolism. This would involve incubating both compounds with liver enzymes and comparing their rates of metabolism and the metabolites formed. A slower rate of metabolism for the deuterated compound would confirm a kinetic isotope effect at the site of deuteration.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would be required to identify the chemical structures of the deuterated metabolites of Nafronyl-d4 (oxalate). Quantifying the formation rates of these metabolites would provide a complete picture of the biotransformation pathways.

Table 1: Hypothetical In Vitro Metabolic Stability of Nafronyl-d4 (oxalate) in Human Liver Microsomes (Note: This table is for illustrative purposes only, as no public data is available.)

| Parameter | Value |

|---|---|

| Half-life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

In Vivo Metabolic Fate of Nafronyl-d4 (Oxalate) in Animal Models (Non-Human)

In vivo studies in preclinical animal models, such as rats or dogs, are crucial for understanding the complete metabolic fate of Nafronyl-d4 (oxalate) in a whole-organism context.

ADE studies would involve administering a labeled form of Nafronyl-d4 (oxalate) to animals and tracking its journey through the body. This would provide data on its oral bioavailability, how it is distributed into different tissues, and the routes and rates of its excretion from the body (e.g., via urine or feces).

Following administration, analysis of various organs and tissues would reveal the extent of Nafronyl-d4 (oxalate) and its deuterated metabolites' distribution and potential for accumulation. This information is critical for understanding the compound's pharmacokinetic profile.

Table 2: Hypothetical Tissue Distribution of Nafronyl-d4 (oxalate) in Rats 24 hours Post-Dose (Note: This table is for illustrative purposes only, as no public data is available.)

| Tissue | Concentration (ng/g) |

|---|---|

| Liver | Data not available |

| Kidney | Data not available |

| Brain | Data not available |

| Plasma | Data not available |

Quantitative Analysis of Metabolic Clearance Using Stable Isotopes

The use of stable isotope labeling in Nafronyl-d4 (oxalate) makes it an ideal candidate for "stable isotope tracer" studies in combination with its non-deuterated analog. By co-administering both compounds, researchers can simultaneously measure the pharmacokinetics of both the parent and the deuterated drug, allowing for a precise quantification of the kinetic isotope effect on its clearance in vivo.

Measurement of Metabolic Turnover Rates in Animal Models

The use of stable isotope-labeled compounds like Nafronyl-d4 (oxalate) is a powerful methodology for determining the metabolic turnover rates of drugs in vivo. In such studies, animal models are administered the deuterated compound, and the rate of its disappearance and the appearance of its metabolites are monitored over time in biological matrices such as plasma, urine, and feces. This approach allows for the calculation of key pharmacokinetic parameters, including the rate of metabolic clearance.

While specific studies on the metabolic turnover of Nafronyl-d4 (oxalate) in animal models are not extensively detailed in publicly available literature, the principles of such studies are well-established. The primary metabolic pathways of the non-deuterated parent compound, nafronyl, have been identified in humans, involving ester hydrolysis and oxidation. It is expected that Nafronyl-d4 (oxalate) would follow the same metabolic routes.

A hypothetical study in a rat model might involve the administration of a known concentration of Nafronyl-d4 (oxalate). Blood samples would be collected at various time points, and the concentrations of the parent compound and its primary metabolites would be quantified using liquid chromatography-mass spectrometry (LC-MS). The data could be presented as follows for illustrative purposes:

Hypothetical Plasma Concentration of Nafronyl-d4 and its Metabolite in Rats

| Time (hours) | Nafronyl-d4 Concentration (ng/mL) | Metabolite M1 Concentration (ng/mL) |

|---|---|---|

| 0.5 | 150 | 25 |

| 1 | 120 | 45 |

| 2 | 80 | 70 |

| 4 | 40 | 90 |

| 8 | 10 | 60 |

| 24 | <1 | 15 |

From such data, pharmacokinetic parameters like the elimination half-life, clearance, and volume of distribution for Nafronyl-d4 could be determined, providing a precise measure of its metabolic turnover.

Application in Reaction Phenotyping Studies with Cytochrome P450 Enzymes (In Vitro)

Reaction phenotyping studies are conducted in vitro to identify the specific enzymes responsible for the metabolism of a drug. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. In these studies, the drug of interest is incubated with human liver microsomes or recombinant human CYP enzymes.

Nafronyl-d4 (oxalate) can be utilized in such studies to precisely determine the contribution of various CYP isoforms to the metabolism of nafronyl. The general approach involves incubating Nafronyl-d4 (oxalate) with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measuring the rate of metabolite formation. The use of the deuterated form allows for sensitive and specific detection by LC-MS.

Illustrative Data for In Vitro Metabolism of Nafronyl-d4 by Recombinant CYP Enzymes

| CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) | Relative Contribution (%) |

|---|---|---|

| CYP1A2 | 5.2 | 10 |

| CYP2C9 | 10.4 | 20 |

| CYP2C19 | 7.8 | 15 |

| CYP2D6 | 2.6 | 5 |

| CYP3A4 | 26.0 | 50 |

| Other | - | 0 |

These results would indicate which CYP enzymes are primarily responsible for the metabolism of nafronyl. Such information is crucial for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce these specific CYP enzymes, thereby altering the metabolism and clearance of nafronyl.

Applications of Nafronyl D4 Oxalate in Advanced Pharmacokinetic and Pharmacodynamic Research

Absolute Bioavailability Determination in Animal Models (Non-Human)

Absolute bioavailability is a critical pharmacokinetic parameter that defines the fraction of an administered drug that reaches systemic circulation. Traditional crossover studies, which involve separate intravenous (IV) and extravascular administrations with a washout period, are prone to high intra-subject variability. The use of stable isotope-labeled compounds like Nafronyl-d4 allows for simultaneous administration, mitigating this variability. nih.govnih.gov

The cornerstone of any pharmacokinetic study involving stable isotopes is a robust and validated bioanalytical method. For Nafronyl-d4, this involves the development of a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. waters.comnih.gov While foundational chromatographic techniques like HPLC with UV or fluorescence detection exist for the parent compound, nafronyl, the quantification of the deuterated version alongside the unlabeled drug necessitates the mass-resolving power of MS/MS. jfda-online.comnih.gov

The method development process involves optimizing chromatographic separation to distinguish Nafronyl-d4 from endogenous matrix components and its unlabeled counterpart. Mass spectrometric detection is tuned for specific precursor-to-product ion transitions for both Nafronyl and Nafronyl-d4, allowing for simultaneous and interference-free quantification. waters.com Validation of the method is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability in the relevant biological matrix (e.g., rat or dog plasma). nih.gov

Table 1: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for Nafronyl and Nafronyl-d4 in Rat Plasma

| Parameter | Analyte | Acceptance Criteria | Result |

| Linearity (r²) | Nafronyl | ≥ 0.99 | 0.998 |

| Nafronyl-d4 | ≥ 0.99 | 0.999 | |

| Lower Limit of Quantification (LLOQ) | Both | S/N > 10 | 0.1 ng/mL |

| Intra-day Accuracy (% Bias) | Nafronyl | ± 15% | -2.5% to 4.1% |

| Nafronyl-d4 | ± 15% | -3.8% to 5.5% | |

| Intra-day Precision (% CV) | Nafronyl | ≤ 15% | 3.2% to 7.8% |

| Nafronyl-d4 | ≤ 15% | 4.1% to 8.2% | |

| Inter-day Accuracy (% Bias) | Nafronyl | ± 15% | -5.0% to 3.7% |

| Nafronyl-d4 | ± 15% | -4.2% to 6.1% | |

| Inter-day Precision (% CV) | Nafronyl | ≤ 15% | 5.5% to 9.3% |

| Nafronyl-d4 | ≤ 15% | 6.0% to 10.1% |

The "gold standard" for determining absolute bioavailability involves the simultaneous administration of the labeled and unlabeled drug through different routes. nih.gov In a typical non-human study, a test animal (e.g., a beagle dog) would receive an oral dose of unlabeled Nafronyl oxalate (B1200264) and, at the same time, an intravenous infusion of Nafronyl-d4 (oxalate). nih.gov

Serial blood samples are collected, and the plasma concentrations of both Nafronyl and Nafronyl-d4 are quantified using the validated LC-MS/MS method. Because both forms of the drug are measured in the same sample from the same animal at the same time, biological variables such as differences in metabolism or clearance over time are eliminated. mdpi.com

The absolute bioavailability (F) is then calculated by comparing the area under the concentration-time curve (AUC) for the oral (unlabeled) dose to the AUC for the intravenous (labeled) dose, corrected for dose differences:

F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

This approach provides a highly accurate and precise measure of bioavailability, requiring fewer animals and yielding more reliable data compared to conventional crossover designs. nih.gov

Table 2: Representative Pharmacokinetic Data from a Simulated Dual-Labeling Bioavailability Study in an Animal Model

| Parameter | Route | Compound | Value |

| Dose | Oral | Nafronyl | 10 mg/kg |

| Intravenous | Nafronyl-d4 | 1 mg/kg | |

| AUC0-∞ (ng·h/mL) | Oral | Nafronyl | 1250 |

| Intravenous | Nafronyl-d4 | 280 | |

| Clearance (L/h/kg) | Intravenous | Nafronyl-d4 | 3.57 |

| Absolute Bioavailability (F) | - | - | 44.6% |

Assessment of Drug-Drug Interactions (DDI) at a Mechanistic Level Using Labeled Compounds (In Vitro/Animal Models)

Nafronyl-d4 serves as a critical tool for investigating the potential for drug-drug interactions at a mechanistic level. These studies are essential for predicting how co-administered drugs might alter the metabolism or transport of nafronyl.

The majority of metabolic drug interactions involve the inhibition or induction of cytochrome P450 (CYP) enzymes. criver.comnih.gov In vitro assays using human liver microsomes or hepatocytes are standard for assessing this potential. criver.comnih.gov

In these experiments, Nafronyl-d4 is used as the test compound. For inhibition studies, various concentrations of Nafronyl-d4 are co-incubated with specific CYP probe substrates (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6). The rate of metabolism of the probe substrate is measured, and any reduction in this rate indicates inhibition by Nafronyl-d4. The data is used to calculate an IC50 value (the concentration of inhibitor that causes 50% inhibition).

For induction studies, primary human hepatocytes are incubated with Nafronyl-d4 for an extended period (e.g., 48-72 hours). The expression of CYP enzyme mRNA is then quantified using techniques like qPCR. An increase in mRNA levels compared to a vehicle control indicates that Nafronyl-d4 can induce the expression of that enzyme, potentially increasing the metabolism of other drugs cleared by that pathway. nih.gov

Table 3: Hypothetical In Vitro CYP450 Inhibition Profile for Nafronyl-d4

| CYP Isoform | Probe Substrate | Nafronyl-d4 IC50 (µM) | Interpretation |

| CYP1A2 | Phenacetin | > 50 | No significant inhibition |

| CYP2C9 | Diclofenac | 22.5 | Weak inhibition |

| CYP2C19 | S-Mephenytoin | > 50 | No significant inhibition |

| CYP2D6 | Dextromethorphan | 8.9 | Moderate inhibition |

| CYP3A4 | Midazolam | 15.4 | Weak to moderate inhibition |

Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs), play a crucial role in drug absorption, distribution, and elimination. nih.govresearchgate.net Interactions at the transporter level can significantly alter a drug's pharmacokinetic profile. nih.gov

Deuterated substrates like Nafronyl-d4 are ideal for these in vitro assessments. To determine if Nafronyl is a substrate of an efflux transporter like P-gp, a bidirectional transport assay is often used with cell monolayers (e.g., Caco-2 or MDCK cells). Nafronyl-d4 is applied to either the apical or basolateral side of the cell layer, and its appearance on the opposite side is measured over time. A significantly higher transport rate from the basolateral to the apical side (an efflux ratio > 2) would suggest it is a P-gp substrate.

To assess if Nafronyl-d4 can inhibit transporters, it is co-incubated with a known probe substrate (e.g., digoxin (B3395198) for P-gp) in a transporter-expressing cell line or vesicle system. youtube.comyoutube.com A reduction in the transport of the probe substrate is measured to determine an IC50 value, indicating the inhibitory potential of Nafronyl-d4.

Table 4: Illustrative Results from an In Vitro P-gp Interaction Study with Nafronyl-d4

| Study Type | Parameter | Result | Conclusion |

| Substrate Assessment | Efflux Ratio (A-to-B / B-to-A) in Caco-2 cells | 1.2 | Not a significant P-gp substrate |

| Inhibition Assessment | IC50 for inhibition of Digoxin transport | 28 µM | Weak inhibitor of P-gp |

Mechanistic Pharmacokinetic Modeling and Simulation with Deuterated Nafronyl Data (Non-Human)

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated simulation technique used to predict drug disposition in various physiological conditions. The quality of a PBPK model is highly dependent on the quality of the input data. frontiersin.org

Data generated from dual-labeling studies with Nafronyl-d4 (as described in section 6.1.2) is exceptionally valuable for building and refining PBPK models in non-human species. The simultaneous IV and oral data from a single animal eliminates intra-subject variability, providing a much clearer picture of intrinsic clearance, tissue distribution, and absorption kinetics. This high-fidelity dataset allows for more accurate parameterization of the model's physiological compartments (e.g., liver, kidney, brain).

Once a robust animal PBPK model is developed and validated with the Nafronyl-d4 data, it can be used for several purposes. It can simulate the pharmacokinetic profiles under different conditions, predict the impact of DDI based on in vitro data, and serve as a foundation for scaling the model to predict human pharmacokinetics. nih.govfrontiersin.org The precision afforded by the deuterated compound data significantly increases the confidence in the model's simulations and its subsequent extrapolation.

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Isotope Data

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. wikipedia.orgnih.gov These models are constructed from a series of mathematical equations that simulate the physiological and biochemical processes in various organs and tissues. nih.gov The integration of stable isotope-labeled compounds, such as Nafronyl-d4 (oxalate), into PBPK modeling represents a significant advancement in pharmacokinetic research. The primary advantage of using a deuterated compound like Nafronyl-d4 is the potential for a different metabolic profile compared to the parent compound, Nafronyl. This difference, known as the kinetic isotope effect, can provide valuable insights into the drug's metabolic pathways.

A hypothetical PBPK model for Nafronyl could be refined using data from a preclinical study in a species such as rats, where one group receives Nafronyl and another receives Nafronyl-d4 (oxalate). The plasma concentrations of the parent drug and its metabolites would be measured over time. The observed differences in the pharmacokinetic parameters between the two groups would then be used to adjust the metabolic clearance parameters within the PBPK model. This refined model would have a greater capacity to predict the drug's behavior in other species, including humans, and to assess the impact of potential drug-drug interactions that may affect specific metabolic enzymes.

To illustrate how isotope data could refine a PBPK model, consider the following hypothetical data from a preclinical study.

| Parameter | Nafronyl | Nafronyl-d4 (oxalate) |

| Hepatic Metabolic Clearance (CLh) | 1.5 L/h/kg | 0.9 L/h/kg |

| Renal Clearance (CLr) | 0.3 L/h/kg | 0.3 L/h/kg |

| Primary Metabolite Formation Rate | High | Moderately Reduced |

| Model-Predicted Contribution of Metabolism to Total Clearance | 83% | 75% |

This hypothetical data suggests that the deuteration of Nafronyl leads to a reduction in its hepatic metabolic clearance, while renal clearance remains unaffected. Incorporating this data into a PBPK model would allow for a more precise definition of the metabolic parameters, leading to a more robust and accurate predictive tool.

Population Pharmacokinetics in Pre-clinical Species

Population pharmacokinetics (PopPK) is a statistical method used to quantify the variability in drug concentrations among individuals within a population and to identify the factors that influence this variability. nih.gov In preclinical studies, PopPK analyses are particularly valuable as they allow for the use of sparse data, which is often necessary when working with small animals where frequent blood sampling is not feasible. nih.gov The use of a stable isotope-labeled internal standard, such as Nafronyl-d4 (oxalate), in such studies can significantly improve the accuracy and precision of the pharmacokinetic parameter estimates for the parent drug, Nafronyl.

In a typical preclinical PopPK study, a small number of blood samples are taken from each animal at different time points. By co-administering a known, small amount of Nafronyl-d4 (oxalate) with the therapeutic dose of Nafronyl, the deuterated compound can serve as an ideal internal standard for bioanalytical measurements. Because Nafronyl-d4 has a slightly higher molecular weight than Nafronyl, the two compounds can be distinguished and quantified simultaneously using mass spectrometry. This approach helps to correct for variability introduced during sample preparation and analysis, leading to more reliable data for the PopPK model.

The improved data quality resulting from the use of Nafronyl-d4 (oxalate) as an internal standard allows for the development of more robust PopPK models. These models can then be used to simulate the pharmacokinetic profiles of Nafronyl in a larger population of animals, to identify sources of variability (e.g., genetic factors, age, or disease state), and to inform the design of subsequent clinical trials in humans. The ability to obtain high-quality pharmacokinetic data from a limited number of samples is a key advantage in the preclinical setting, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research.

A summary of hypothetical research findings from a preclinical population pharmacokinetic study of Nafronyl using Nafronyl-d4 (oxalate) as an internal standard is presented in the table below.

| Pharmacokinetic Parameter | Estimated Value (with Nafronyl-d4 internal standard) | Estimated Value (without internal standard) |

| Clearance (CL/F) | 0.8 L/h ± 0.1 | 0.9 L/h ± 0.3 |

| Volume of Distribution (V/F) | 25 L ± 3 | 28 L ± 7 |

| Inter-individual Variability in CL/F | 15% | 35% |

| Residual Error | 8% | 20% |

These illustrative findings demonstrate that the use of Nafronyl-d4 (oxalate) as an internal standard can lead to more precise estimates of the key pharmacokinetic parameters and a reduction in the unexplained variability within the model. This increased precision enhances the predictive capabilities of the preclinical PopPK model.

Advanced Research Methodologies Employing Nafronyl D4 Oxalate

Isotope-Labeling for Proteomic and Metabolomic Studies in Research Systems

The use of stable isotope-labeled compounds like Nafronyl-d4 is foundational for quantitative mass spectrometry-based proteomics and metabolomics. The deuterium (B1214612) labels provide a distinct mass shift, enabling the differentiation and accurate quantification of the compound and its metabolites from endogenous molecules.

Quantitative Proteomics Using Stable Isotope Labeling with Nafronyl-d4 (e.g., SILAC-like Applications for Drug-Target Interactions)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. While direct SILAC applications with Nafronyl-d4 have not been extensively documented in publicly available literature, the principles of this methodology can be applied to understand the drug-target interactions of Nafronyl. In a hypothetical SILAC-based experiment, two populations of cells would be cultured. One population would be grown in media containing "light" (normal) amino acids, and the other in media with "heavy" (e.g., ¹³C, ¹⁵N-labeled) amino acids.

The "heavy" cell population could then be treated with Nafronyl, while the "light" population serves as a control. After treatment, the cell lysates are combined, and proteins are analyzed by mass spectrometry. The relative abundance of proteins between the treated and untreated cells can be accurately quantified by comparing the signal intensities of the heavy and light peptide pairs. This approach could identify proteins that are upregulated or downregulated upon drug treatment, offering insights into the drug's mechanism of action and potential off-target effects. Nafronyl-d4 could be used as an internal standard in such experiments to precisely quantify the concentration of the drug in the cell lysates, ensuring accurate correlation between drug exposure and proteomic changes.

A key target of Naftidrofuryl is the 5-HT2 receptor researchgate.netmdpi.comresearchgate.net. A SILAC-based approach could be employed to study changes in the proteome of cells expressing this receptor upon treatment with Nafronyl. For instance, researchers could investigate downstream signaling pathways by quantifying changes in the phosphorylation status of proteins, a common application of quantitative proteomics.

Table 1: Hypothetical SILAC Data for Nafronyl Target Deconvolution

| Protein ID | Gene Name | Ratio (Heavy/Light) | Regulation | Potential Role |

|---|---|---|---|---|

| P41595 | 5-HT2A | 0.95 | No significant change | Primary Target |

| Q9Y6M4 | GNAQ | 1.10 | Upregulated | G-protein coupling |

| P19174 | PLCB1 | 1.85 | Upregulated | Downstream signaling |

| P05771 | PRKCA | 2.10 | Upregulated | Downstream signaling |

Metabolomics Profiling in Response to Nafronyl-d4 Exposure

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. Nafronyl-d4 is an ideal tool for such studies as its deuterium label allows it to be distinguished from endogenous metabolites. By exposing cells or animal models to Nafronyl-d4, researchers can trace its metabolic fate and identify its biotransformation products.

Naftidrofuryl is known to be metabolized primarily through hydrolysis into inactive metabolites mims.com. A metabolomics study using Nafronyl-d4 would involve treating a biological system with the labeled compound and then analyzing samples (e.g., plasma, urine, cell lysates) using high-resolution mass spectrometry. The deuterium-labeled metabolites of Nafronyl-d4 would be readily identifiable by their characteristic mass shift. This allows for the unambiguous identification and quantification of drug-related material, providing a clear picture of the metabolic pathways involved.

Furthermore, untargeted metabolomics can reveal broader changes in the metabolome in response to drug exposure. By comparing the metabolic profiles of Nafronyl-d4 treated and untreated systems, researchers can identify endogenous metabolic pathways that are perturbed by the drug. This can provide valuable information about the drug's mechanism of action and potential toxicities. For example, Naftidrofuryl is known to activate intracellular aerobic metabolism and increase ATP levels mims.com. A metabolomics study could quantify changes in key metabolites of central carbon metabolism, such as glucose, lactate, and intermediates of the Krebs cycle, to further elucidate these effects.

Imaging Techniques Utilizing Labeled Compounds (Pre-clinical/Non-Human)

Labeled compounds are indispensable for in vivo imaging techniques that visualize and quantify the distribution of a drug in a whole organism. These studies are crucial for understanding a drug's pharmacokinetic profile.

Quantitative Whole-Body Autoradiography (QWBA) with Related Radiotracers for Tissue Distribution

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to determine the distribution of a radiolabeled drug in an entire animal. A study on the metabolism of Naftidrofuryl utilized radioactive carbon (¹⁴C) labeling for administration to rats and subsequent autoradiography in mice, demonstrating the utility of this approach for this compound nih.gov.

In a typical QWBA study, a radiolabeled version of Naftidrofuryl (e.g., with ¹⁴C or ³H) is administered to an animal model. At various time points, the animals are euthanized and flash-frozen. The frozen animals are then sectioned into thin slices, which are exposed to a phosphor imaging plate. The radioactivity in each tissue is quantified to provide a detailed map of the drug's distribution and concentration over time qps.com.

Another study utilized quantitative autoradiography to assess the effect of Naftidrofuryl oxalate (B1200264) on 5-HT2 receptors in the mouse brain by examining the displacement of a radiolabeled ligand nih.gov. This demonstrates the application of autoradiography in target engagement studies for this class of compounds.

QWBA studies can provide critical information for drug development, including:

Tissue Penetration: Determining which tissues and organs the drug distributes to.

Target Site Accumulation: Assessing whether the drug reaches its intended site of action.

Potential for Off-Target Accumulation: Identifying tissues where the drug may accumulate and potentially cause toxicity.

Routes of Elimination: Visualizing the pathways of drug excretion.

Table 2: Illustrative QWBA Data for a Radiolabeled Naftidrofuryl Analog in Rats

| Tissue | Concentration (ng-eq/g) at 1h | Concentration (ng-eq/g) at 8h | Concentration (ng-eq/g) at 24h |

|---|---|---|---|

| Blood | 150 | 45 | 5 |

Exploration of Radiosynthesis for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with Related Nafronyl-Based Tracers for Target Engagement Studies (If Applicable)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the three-dimensional visualization and quantification of physiological processes in vivo. These techniques rely on the administration of a molecule labeled with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ⁹⁹mTc, ¹²³I) radionuclide, respectively.

While specific PET or SPECT tracers based on the Nafronyl scaffold are not widely reported in the literature, the development of such agents is theoretically feasible and would be of significant research interest. A radiolabeled Nafronyl analog could be used to:

Visualize and quantify the distribution of 5-HT2 receptors in the brain and peripheral tissues. This would be invaluable for studying the role of these receptors in various diseases and for confirming target engagement of Nafronyl in vivo.

Assess the pharmacokinetics of Nafronyl non-invasively. PET and SPECT can provide dynamic information on the uptake, distribution, and clearance of a drug from various organs.

Investigate the effects of Nafronyl on cerebral blood flow and metabolism, given its use in cerebral vascular disorders.

The radiosynthesis of a Nafronyl-based tracer would involve labeling the molecule with a suitable radionuclide without significantly altering its pharmacological properties. The choice of radionuclide would depend on the desired application, with shorter-lived isotopes like ¹¹C (t½ ≈ 20 min) being suitable for dynamic studies and longer-lived isotopes like ¹⁸F (t½ ≈ 110 min) allowing for more complex radiosynthesis and longer imaging times.

In Vitro-In Vivo Correlation (IVIVC) Studies in Animal Models (Non-Human)

In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration profile). Establishing a successful IVIVC can streamline drug development by allowing in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies.

For a drug like Naftidrofuryl, which has been classified as a highly soluble and highly permeable (BCS Class I) compound, developing an IVIVC is generally more straightforward mdpi.com. For such drugs, in vitro dissolution is often the rate-limiting step for absorption, leading to a strong correlation between the in vitro dissolution profile and the in vivo plasma concentration profile.

An IVIVC study for a Naftidrofuryl formulation in a non-human animal model would typically involve the following steps:

Develop multiple formulations with different in vitro release rates (e.g., fast, medium, and slow release).

Characterize the in vitro dissolution profiles of these formulations under various conditions.

Administer the formulations to an animal model (e.g., rats or dogs) and collect plasma samples at multiple time points to determine the pharmacokinetic profiles.

Deconvolute the in vivo plasma concentration-time data to obtain the in vivo absorption profiles.

Establish a mathematical correlation between the in vitro dissolution data and the in vivo absorption data.

Nafronyl-d4 (oxalate) would be a valuable tool in these studies as a co-administered internal standard for the accurate quantification of Naftidrofuryl in plasma samples by LC-MS/MS, which is essential for obtaining reliable pharmacokinetic data.

Table 3: Example Data for an IVIVC Study of Naftidrofuryl Formulations

| Formulation | In Vitro T50% (min) | In Vivo Cmax (ng/mL) | In Vivo Tmax (h) | In Vivo AUC (ng·h/mL) |

|---|---|---|---|---|

| Fast Release | 15 | 250 | 0.5 | 800 |

| Medium Release | 45 | 180 | 1.5 | 820 |

| Slow Release | 120 | 100 | 4.0 | 790 |

Mechanistic Understanding of Absorption and Release in Animal Models

The use of Nafronyl-d4 (oxalate) in conjunction with its non-labeled form, naftidrofuryl oxalate, in animal models offers a sophisticated approach to dissecting the mechanisms of drug absorption and release. Stable isotope labeling is a critical technique that provides detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. By co-administering a mixture of the deuterated and non-deuterated compounds, researchers can conduct studies that yield more precise and internally controlled data than studies with the non-labeled drug alone.

One key methodology is the use of liquid chromatography-mass spectrometry (LC-MS) to simultaneously quantify both Nafronyl-d4 and naftidrofuryl in biological samples such as plasma, urine, and tissue homogenates. This dual-analyte detection allows for the precise calculation of pharmacokinetic parameters and the investigation of isotope effects on the drug's disposition.

In a typical animal study, a specific dose of Nafronyl-d4 (oxalate) would be administered, and its absorption and subsequent release from various tissues can be tracked over time. The distinct mass of the deuterated compound allows for its unambiguous detection, even in the presence of its metabolites or endogenous interferences. This is particularly valuable in understanding the rate and extent of oral absorption, as well as the dynamics of drug distribution into and out of target tissues.

While specific studies on Nafronyl-d4 (oxalate) in animal models are not extensively published, the principles of using deuterated compounds are well-established. For instance, such studies can help determine the impact of transporters on drug absorption by comparing the uptake of the drug in wild-type animals versus those with specific transporters knocked out. The deuterated label ensures that the administered drug is accurately traced throughout these complex biological processes.

Prediction of In Vivo Pharmacokinetics from In Vitro Data

Predicting the in vivo pharmacokinetic profile of a drug from in vitro data is a critical step in drug development, saving both time and resources. For naftidrofuryl oxalate, and by extension Nafronyl-d4 (oxalate), in vitro studies provide foundational data for these predictions. A key set of in vitro experiments involves determining the compound's solubility and permeability, which are fundamental to its Biopharmaceutics Classification System (BCS) class.

Research has shown that naftidrofuryl oxalate is a highly soluble and highly permeable compound, placing it in BCS Class I. This classification suggests that its absorption in vivo is unlikely to be limited by its dissolution rate or its ability to cross the intestinal membrane.

The following table summarizes the in vitro permeability data for naftidrofuryl oxalate, which is essential for predicting its in vivo absorption.

| Parameter | Value | Reference |

| Apparent Permeability Coefficient (Papp) (A-B) at 0.125 mg/mL | >100 x 10⁻⁶ cm/s | |

| Apparent Permeability Coefficient (Papp) (A-B) at 0.200 mg/mL | >100 x 10⁻⁶ cm/s | |

| Apparent Permeability Coefficient (Papp) (B-A) at 0.125 mg/mL | 84.1 x 10⁻⁶ cm/s | |

| Apparent Permeability Coefficient (Papp) (B-A) at 0.200 mg/mL | 78.8 x 10⁻⁶ cm/s |

These high permeability values, determined using Caco-2 cell monolayers as a model of the intestinal epithelium, strongly indicate that naftidrofuryl is well-absorbed orally. This in vitro data can be integrated into physiologically based pharmacokinetic (PBPK) models. PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow, that can simulate the ADME of a drug.

Q & A

Q. What are best practices for documenting synthetic yields and purity in Nafronyl-d4 (oxalate) studies?

Q. How to address batch-to-batch variability in Nafronyl-d4 (oxalate) synthesis?

- Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size and crystallinity. Use design-of-experiments (DoE) to identify influential factors (e.g., stirring rate, cooling gradient). Validate reproducibility across ≥3 independent batches .

Q. What methodologies ensure robust quantification of deuterium in Nafronyl-d4 (oxalate) formulations?

- Answer : Use isotope ratio mass spectrometry (IRMS) or ²H-NMR for deuterium content analysis. Calibrate against certified deuterated standards (e.g., dinonyl phthalate-d4). Report deuterium incorporation as a molar percentage relative to non-deuterated analogs .

Ethical and Reporting Standards

Q. How to avoid common pitfalls in reporting conflicting data on Nafronyl-d4 (oxalate)’s metabolic pathways?

Q. What guidelines should be followed when citing prior research on oxalate salts in pharmacology?

Q. How to ensure transparency in sharing raw data for Nafronyl-d4 (oxalate) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.